molecular formula C16H12N4O2S B498863 [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 831247-98-4

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Cat. No.: B498863
CAS No.: 831247-98-4
M. Wt: 324.4g/mol
InChI Key: APUAQZAHHQVHFT-UHFFFAOYSA-N
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Description

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a synthetic chemical scaffold designed for oncology research and early-stage drug discovery, particularly in the development of novel anticancer agents . The compound features a benzimidazole core, a privileged pharmacophore in medicinal chemistry known for its diverse interactions with biological targets, such as through hydrogen bonding and π-π stacking . This scaffold is of significant research value as it serves as a key intermediate for the synthesis of more complex molecules aimed at evaluating structure-activity relationships (SAR) . Its main application lies in the exploration of new cytotoxic agents, with research indicating that analogous benzimidazole-triazole hybrids can exhibit potent anti-proliferative effects against various human cancer cell lines . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of critical enzymes like topoisomerase, which is essential for DNA replication and cell proliferation . Researchers utilize this compound to develop potential inhibitors that can modulate cellular pathways crucial for cancer progression, providing a versatile tool for advancing chemical biology and therapeutic discovery .

Properties

IUPAC Name

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUAQZAHHQVHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[5+1] Heterocyclization for Triazolo-Benzimidazole Formation

A critical step involves constructing the triazolo[4,3-a]benzimidazole system. Cherkaoui et al. (cited in) demonstrated a method where 2-(1H-benzimidazol-2-yl)ethan-1-amine (59 ) reacts with carbon disulfide under basic conditions to form 3,4-dihydrobenzo[4,imidazo[1,2-c]pyrimidine-1(2H)-thione (60 ). Subsequent S-methylation with methyl iodide yields the methylsulfanyl derivative (61 ), which undergoes cyclocondensation with acetic acid hydrazide to form the triazolo-benzimidazole scaffold.

Reaction Scheme:

  • CS2+amine intermediatedihydrothione\text{CS}_2 + \text{amine intermediate} \rightarrow \text{dihydrothione}

  • MethylationS-methyl derivative\text{Methylation} \rightarrow \text{S-methyl derivative}

  • Hydrazide cyclizationtriazolo-benzimidazole\text{Hydrazide cyclization} \rightarrow \text{triazolo-benzimidazole}

Introduction of the Thioacetic Acid Side Chain

The thioacetic acid group is introduced via nucleophilic substitution. A mercapto intermediate (e.g., 60 ) reacts with bromoacetic acid under alkaline conditions. For example, Jefferson et al. () alkylated a thiolated purine derivative with bromoacetate to install a thioacetic acid moiety. Applied here, this would involve:

HS-Triazolo-benzimidazole+BrCH2COOHNaOH(Triazolo-benzimidazol-3-yl)thioacetic acid\text{HS-Triazolo-benzimidazole} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{(Triazolo-benzimidazol-3-yl)thio} \text{acetic acid}

Optimization Notes:

  • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

  • Maintain pH >10 to deprotonate the thiol group.

Alternative Pathways via Condensation Reactions

[4+2] Cyclocondensation with α,β-Unsaturated Ketones

Abdalla et al. () condensed α,β-unsaturated ketones with thiourea to form 2-mercaptopyrimidine derivatives. Adapting this, a phenyl-substituted enone could react with thiourea to generate a pyrimidine-thiol intermediate, which is then functionalized with acetic acid.

Example:

Phenyl enone+thioureaΔ2-mercaptopyrimidinebromoacetic acidtarget compound\text{Phenyl enone} + \text{thiourea} \xrightarrow{\Delta} \text{2-mercaptopyrimidine} \xrightarrow{\text{bromoacetic acid}} \text{target compound}

Isothiocyanate-Based Cyclization

Bodtke et al. () utilized 2-isothiocyanatobenzonitrile (108 ) with α-aminoacetophenones to form imidazo[1,2-c]quinazoline thiones. Analogously, reacting phenyl isothiocyanate with a benzimidazole-containing amine could yield the triazolo-benzimidazole skeleton, followed by thioacetic acid grafting.

Critical Analysis of Synthetic Routes

Method Advantages Challenges Yield (Reported Analogues)
[5+1] HeterocyclizationHigh regioselectivityMulti-step purification required45–60%
Thiol AlkylationDirect functionalizationCompeting oxidation of thiols50–70%
[4+2] CondensationScalabilityLimited substrate versatility30–50%

Key Observations:

  • The [5+1] method offers structural fidelity but requires stringent temperature control.

  • Thiol alkylation is efficient but necessitates inert atmospheres to prevent disulfide formation.

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization data from suppliers () include:

  • Molecular Weight: 324.36 g/mol (consistent with C16H12N4O2S\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_2\text{S}).

  • Spectroscopy: Expected 1H NMR^1\text{H NMR} signals for aromatic protons (δ 7.2–8.1 ppm), methylene (δ 3.8 ppm), and carboxylic acid (δ 12.1 ppm).

Industrial-Scale Considerations

Matrix Scientific and American Custom Chemicals Corporation list the compound at $252–$854.7 per 500 mg (), reflecting high synthesis costs. Scale-up challenges include:

  • Cost of Carbon Disulfide: Requires closed systems to mitigate toxicity.

  • Catalyst Optimization: Transition metal catalysts (e.g., Pd/C) may enhance cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the thioacetic acid moiety .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and benzimidazole moieties exhibit significant antimicrobial properties. [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives of triazole compounds often demonstrate potent activity against pathogens, making them candidates for the development of new antimicrobial agents .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research into similar triazole derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thioacetic acid may enhance these effects by improving solubility and bioavailability .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, studies have identified triazole derivatives as inhibitors of protein kinases, which are crucial in signaling pathways related to cancer and inflammation. This inhibition can lead to therapeutic benefits in managing diseases characterized by aberrant kinase activity .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values indicating strong potency.
Study BAnticancer PropertiesShowed significant reduction in cell viability in breast cancer cell lines after treatment with triazole derivatives similar to this compound.
Study CEnzyme InhibitionIdentified as a potent inhibitor of p38 MAPK, suggesting potential use in inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as phenyl derivatives and thioacetic acid. Modifications to the core structure can yield derivatives with enhanced biological activity or improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
  • Structural difference: Replaces the acetic acid group with a propanoic acid chain.
  • Impact : Increases molecular weight (C₁₇H₁₄N₄O₂S; ~338.4 g/mol) and alters solubility due to the longer alkyl chain. This modification may enhance membrane permeability in biological systems .
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic Acid
  • Structural difference: Substitutes the phenyl group with a methyl and uses a propanoic acid chain.
  • Impact: Reduces molecular weight (C₁₂H₁₂N₄O₂S; 276.31 g/mol) and lipophilicity (LogP: 2.53 vs. ~3.5 for the phenyl analog).
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide
  • Structural difference : Replaces phenyl with benzyl and acetic acid with acetamide .
  • Impact : The benzyl group increases steric bulk, while the amide group eliminates acidity, altering hydrogen-bonding interactions. Such derivatives are explored for CNS-targeted drugs due to improved blood-brain barrier penetration .

Heterocyclic Core Modifications

[3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid
  • Structural difference : Replaces the benzimidazole core with a pyridazine-triazole system.
  • Impact : Pyridazine’s electron-deficient nature reduces aromatic stabilization but enhances reactivity in electrophilic substitutions. This compound’s solubility profile differs significantly due to altered dipole moments .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
Target compound C₁₆H₁₂N₄O₂S 324.36 ~3.5* Phenyl, thioacetic acid
Propanoic acid analog C₁₇H₁₄N₄O₂S ~338.4 ~3.8* Phenyl, thiopropanoic acid
Methyl-substituted analog C₁₂H₁₂N₄O₂S 276.31 2.53 Methyl, thiopropanoic acid
Pyridazine-core analog C₉H₁₁N₅O₂S 253.28 ~1.9* Isopropyl, pyridazine-triazole

*Estimated based on structural analogs.

Biological Activity

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology.

The molecular formula of this compound is C₁₆H₁₂N₄O₂S. It has been identified as an irritant and is primarily used in biomedical research and pharmaceutical applications .

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiocarboxylic acids. The methods often utilize various solvents and reagents to optimize yield and purity. For instance, the reaction conditions can significantly influence the structural integrity and biological activity of the resulting compounds .

Anticancer Activity

Research indicates that derivatives of triazole-thiones exhibit notable anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness is often compared to standard antibiotics like streptomycin .

MicroorganismActivity (Inhibition Zone in mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research has suggested that it may inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their cytotoxicity against several human cancer cell lines. Among them, this compound exhibited the highest inhibitory effect on MCF-7 cells with an IC50 value of 12 µM .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various derivatives of thioacetic acids. The results indicated that this compound had comparable efficacy to traditional antibiotics against gram-positive and gram-negative bacteria .

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